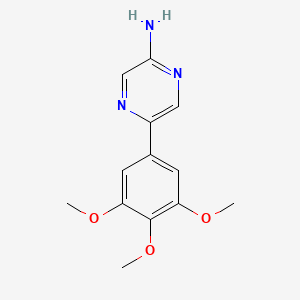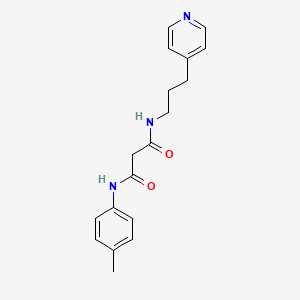
5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine
Overview
Description
5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine is a compound that features a pyrazine ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the desired pyrazine derivative. One common method involves the use of hydrazine hydrate and chalcones under specific reaction conditions . The reaction is usually carried out under reflux conditions with stirring and monitoring by thin-layer chromatography (TLC) until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient stirring, heating, and filtration techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine involves its interaction with various molecular targets and pathways. This compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions lead to the modulation of cellular processes and can result in therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and compounds containing the 3,4,5-trimethoxyphenyl group, such as:
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Pyrazine derivatives: Compounds with a pyrazine ring that may have different substituents but similar core structures.
Uniqueness
5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine is unique due to its specific combination of the pyrazine ring and the 3,4,5-trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-17-10-4-8(5-11(18-2)13(10)19-3)9-6-16-12(14)7-15-9/h4-7H,1-3H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCSIHSAEKWJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-furoyl)-4-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,4-diazepane](/img/structure/B3818977.png)
![5-methyl-1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B3818989.png)
![N-{5-[2-(morpholin-4-ylmethyl)phenyl]quinolin-8-yl}acetamide](/img/structure/B3818992.png)
![2-(4-methylphenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B3818999.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3819005.png)
![N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3819007.png)
![ethyl 4-benzyl-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3819008.png)
![2-(3,6-dimethyl-2-pyrazinyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3819012.png)
![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-[(pyridin-2-ylthio)methyl]benzamide](/img/structure/B3819015.png)
![7-(3-pyridinylmethyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3819023.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3819034.png)
![N-(1-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3819061.png)
![[3-Benzyl-1-(quinolin-8-ylmethyl)piperidin-3-yl]methanol](/img/structure/B3819067.png)

